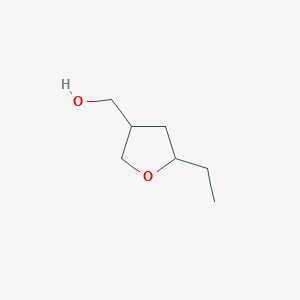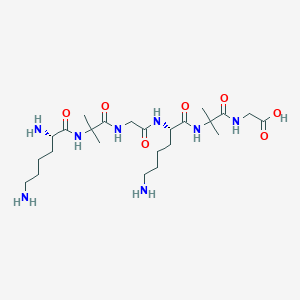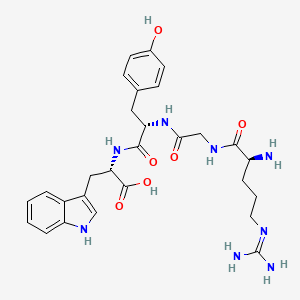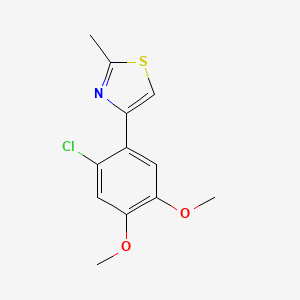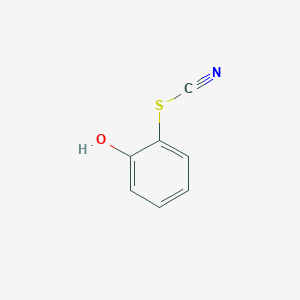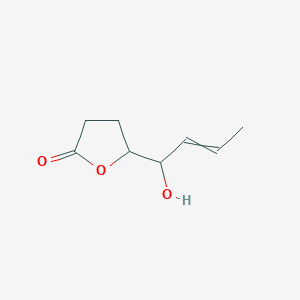
5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one is a chemical compound belonging to the class of gamma butyrolactones. Gamma butyrolactones are characterized by a five-membered ring structure containing four carbon atoms and one oxygen atom, with a ketone group adjacent to the oxygen atom . This compound is naturally found in the bacterium Streptomyces griseoviridis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one typically involves the reaction of gamma-butyrolactone with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of 5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Gamma-butyrolactone (GBL): A structurally similar compound with a five-membered lactone ring.
Delta-valerolactone: Another lactone with a six-membered ring structure.
Beta-propiolactone: A lactone with a three-membered ring structure.
Uniqueness
5-(1-Hydroxybut-2-en-1-yl)oxolan-2-one is unique due to its specific substitution pattern and the presence of a hydroxybutenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
183073-22-5 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5-(1-hydroxybut-2-enyl)oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3 |
Clave InChI |
HSLUVDZLTGWSDM-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C1CCC(=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



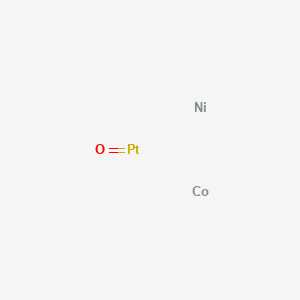
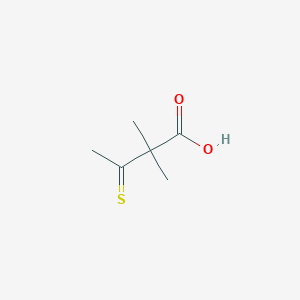
![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
silane](/img/structure/B14244348.png)

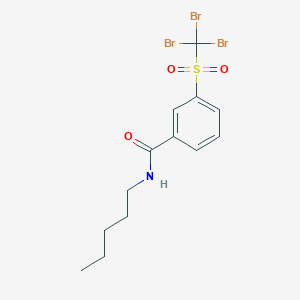
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

